2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol
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Overview
Description
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol is a chemical compound with a unique structure that includes an imidazo[1,2-a]pyrimidine ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methylimidazole with a suitable aldehyde or ketone, followed by cyclization and subsequent reduction to yield the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and other advanced techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides and amines. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or amines .
Scientific Research Applications
2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key cellular processes .
Comparison with Similar Compounds
Similar Compounds
- **2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridin-8-yl}methanamine
- **5H,6H,7H,8H-imidazo[1,2-a]pyridin-6-yl}methyl(methyl)amine
Uniqueness
Compared to similar compounds, 2-{2-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyrimidin-6-yl}ethan-1-ol stands out due to its unique imidazo[1,2-a]pyrimidine ring system, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C9H15N3O |
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Molecular Weight |
181.23 g/mol |
IUPAC Name |
2-(2-methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidin-6-yl)ethanol |
InChI |
InChI=1S/C9H15N3O/c1-7-5-12-6-8(2-3-13)4-10-9(12)11-7/h5,8,13H,2-4,6H2,1H3,(H,10,11) |
InChI Key |
AKRQHKRZZYVZOK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2CC(CNC2=N1)CCO |
Origin of Product |
United States |
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